molecular formula C9H11BrO B1287483 1-Bromo-2-(ethoxymethyl)benzene CAS No. 80171-34-2

1-Bromo-2-(ethoxymethyl)benzene

Cat. No.: B1287483
CAS No.: 80171-34-2
M. Wt: 215.09 g/mol
InChI Key: IRJIHLOLKDSXAJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethoxymethyl)benzene, also known as 1-bromo-2-ethoxymethylbenzene, is an organic compound with the molecular formula C8H10BrO. It is a colorless, volatile liquid that is used in organic synthesis and as an intermediate in the production of pharmaceuticals, fragrances, and other compounds. It has a boiling point of 107.5 °C and a melting point of -45.7 °C.

Scientific Research Applications

  • Synthesis of Isoindoles and Derivatives 1-Bromo-2-(ethoxymethyl)benzene is used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which are valuable compounds in organic chemistry. This synthesis involves a two-step process starting from 1-bromo-2-(dialkoxymethyl)benzenes. These compounds are generated by Br/Li exchange and then reacted with nitriles to afford [2-(dialkoxymethyl)phenyl]methanimines. These are subsequently treated with acid-catalyzed cyclization to yield the desired isoindoles (Kuroda & Kobayashi, 2015).

  • Ethoxybromination of Enamides This chemical is involved in the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts in ethanol. This process produces α-bromo hemiaminals, which are versatile intermediates for various transformations (Nocquet‐Thibault et al., 2013).

  • Total Synthesis of Natural Products The compound has been used in the total synthesis of biologically active natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This synthesis process involves reactions with methoxymethyl-substituted aryl methyl ethers, demonstrating its utility in creating complex natural compounds (Akbaba et al., 2010).

  • Formation of Macrocycles It's used in the formation of macrocycles, such as amide–ether–amine-containing macrocycles, which have specific applications in metal ion extraction and binding. These compounds exhibit specific binding properties to certain metal ions, showcasing their potential in metal ion separation and purification (Kumar et al., 1992).

  • Synthesis of Bromophenols In the field of marine biochemistry, this chemical is used for synthesizing bromophenols, which are natural products with interesting biological activities. These compounds, derived from red marine algae, are moderate protein tyrosine phosphatase 1B (PTP1B) inhibitors and are synthesized through a series of reactions including bromination and Friedel-Crafts reaction (Guo et al., 2011).

  • Electrochemical Applications It's used in electrochemical applications, particularly in the electrochemical reduction of bromoethers to form tetrahydrofuran derivatives. This showcases its utility in electrochemical synthesis processes (Esteves et al., 2007).

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-2-(ethoxymethyl)benzene is likely similar to other brominated benzene derivatives. These reactions typically involve an electrophilic aromatic substitution mechanism, where the bromine atom on the benzene ring is replaced by a nucleophile .

Safety and Hazards

While handling 1-Bromo-2-(ethoxymethyl)benzene, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

1-bromo-2-(ethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIHLOLKDSXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601719
Record name 1-Bromo-2-(ethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80171-34-2
Record name 1-Bromo-2-(ethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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